2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol is a chemical compound with the molecular formula C13H17NO2S and a molecular weight of 251.35 g/mol. This compound is part of the benzothiophene family, which is known for its diverse applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the carbonyl group back to a hydroxyl group.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could yield various substituted benzothiophene derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with unique properties, such as improved conductivity or stability
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzothieno3,2-bbenzothiophene-based dyes : These compounds are used in high-mobility organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs) .
3-Amino-1-benzothiophene-2-carbonitriles: These compounds share a similar benzothiophene core and have applications in antimicrobial and antitumor research.
Uniqueness
2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and amino groups allow for diverse chemical modifications, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C13H17NO2S |
---|---|
Molekulargewicht |
251.35g/mol |
IUPAC-Name |
2-[1-benzothiophen-3-ylmethyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C13H17NO2S/c15-7-5-14(6-8-16)9-11-10-17-13-4-2-1-3-12(11)13/h1-4,10,15-16H,5-9H2 |
InChI-Schlüssel |
OITQNBLXSYVVRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CS2)CN(CCO)CCO |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)CN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.